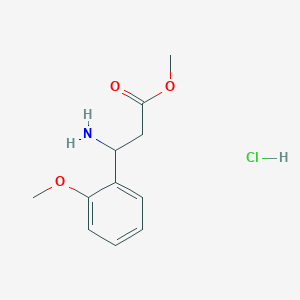

Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride” is a biodiesel that is used for the production of glycol ethers. It is also used in the preparation of dextran sulfate, which has anti-inflammatory and analgesic properties .

Synthesis Analysis

The synthesis of “this compound” involves reacting caproic acid with a hydroxyl group . This compound can be synthesized by reacting caproic acid with a hydroxyl group, making it an excellent candidate for use as a renewable fuel source .Molecular Structure Analysis

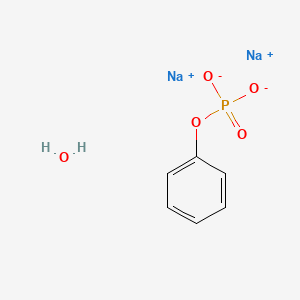

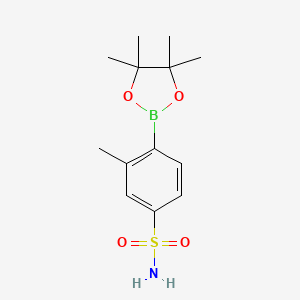

The molecular formula of “this compound” is C11H16ClNO3 . The InChI code is 1S/C11H15NO3.ClH/c1-14-10-6-4-3-5-8 (10)9 (12)7-11 (13)15-2;/h3-6,9H,7,12H2,1-2H3;1H .Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 245.71 . The compound should be stored in an inert atmosphere at room temperature .科学的研究の応用

Synthesis and Chemical Properties

- Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride is involved in various chemical synthesis processes. For instance, it can be synthesized from related compounds like 2-bromo-1-(4-methoxyphenyl)-1-propanone through cyclization reactions (Tan Bin, 2011).

- It is also relevant in the preparation of L-2-Amino-5-arylpentanoic Acids, which are constituent amino acids in AM-toxins. These compounds undergo hydrolysis and synthesis processes to create derivatives with potential bioactivity (Y. Shimohigashi, Sannamu Lee, N. Izumiya, 1976).

Applications in Biochemical Research

- Compounds structurally related to this compound have been isolated from natural sources, such as Morinda citrifolia, and studied for their chemical structures using methods like MS and NMR (Gang-qiang Wang, Qingguo He, Tao Feng, Jikai Liu, 2011).

Industrial Applications

- In industrial settings, derivatives of this compound, like α-aminophosphonates, are used as corrosion inhibitors in processes such as steel pickling. They function as mixed type inhibitors and are studied for their efficiency and mechanism of action (N. Gupta, C. Verma, R. Salghi, H. Lgaz, A. Mukherjee, M. Quraishi, 2017).

Pharmaceutical Research

- This compound's derivatives are significant in pharmaceutical research, such as in the synthesis of cardiovascular drugs like diltiazem. They are used as chiral synthons in the drug synthesis process (Cheng Chen, Y. Xuan, Qi Chen, Guowei Ni, Jiang Pan, Jian‐He Xu, 2021).

作用機序

Target of Action

Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride is primarily used in the production of glycol ethers and in the preparation of dextran sulfate . .

Mode of Action

It is known to be used in the production of glycol ethers and in the preparation of dextran sulfate , which suggests it may interact with enzymes or other proteins involved in these processes.

Biochemical Pathways

Given its use in the production of glycol ethers and dextran sulfate , it may be involved in the metabolic pathways of these compounds.

Pharmacokinetics

It is known that the compound is used for research purposes , suggesting that it may have suitable bioavailability for experimental applications.

Result of Action

It has been shown to inhibit prostate cancer cells , suggesting it may have potential therapeutic effects against this type of cancer.

Action Environment

It is known that the compound is stable at room temperature , suggesting it may be resistant to environmental variations.

Safety and Hazards

The compound is classified as a warning under the GHS07 pictogram. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

将来の方向性

“Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride” has potential applications in the production of renewable fuels due to its synthesis from caproic acid and a hydroxyl group . Additionally, its demonstrated ability to inhibit prostate cancer cells suggests potential future directions in cancer research .

特性

IUPAC Name |

methyl 3-amino-3-(2-methoxyphenyl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-14-10-6-4-3-5-8(10)9(12)7-11(13)15-2;/h3-6,9H,7,12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQROSGBYFAHSDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CC(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tetrakis[4-(1-imidazolyl)phenyl]methane](/img/structure/B6591035.png)

![2-(4-Fluorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B6591066.png)

![4'-[(Trifluoromethyl)thio]-1,1'-biphenyl-2-amine](/img/structure/B6591096.png)

![Methyl 4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B6591101.png)

![6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B6591109.png)